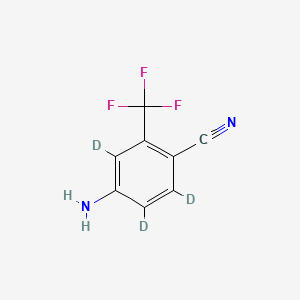

5-Amino-2-cyanobenzotrifluoride-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Amino-2-cyanobenzotrifluoride-d3 (5-Amino-2-CBT-d3) is a fluorinated heterocyclic compound with unique properties. It has been used in a variety of scientific research applications, including as a fluorescent probe for chemical and biological assays, as a chromophore for laser-induced fluorescence, and as a reagent for the synthesis of nucleosides and other compounds. This compound has also been used for the synthesis of a variety of pharmaceuticals, including antifungals and anti-cancer drugs.

Aplicaciones Científicas De Investigación

Vibrational Spectroscopy and Theoretical Analysis

A study conducted by Sundaraganesan et al. (2007) focused on the molecular and vibrational structure of 3-aminobenzotrifluoride through a combination of experimental and theoretical approaches, including FT-Raman and Fourier Transform Infrared Spectroscopy, alongside HF and DFT calculations. The research offers insights into the vibrational characteristics of compounds closely related to 5-Amino-2-cyanobenzotrifluoride-d3, contributing to our understanding of its structural and electronic properties (Sundaraganesan, Illakiamani, Meganathan, & Joshua, 2007).

Corrosion Inhibition

Gece and Bilgiç (2009) investigated the corrosion inhibition efficiencies of various cyclic nitrogen compounds, including analogs of this compound, on steel in NaCl media. By employing semiempirical PM3 and DFT methods, the study provided theoretical support for experimental results, suggesting potential applications of this compound in corrosion prevention (Gece & Bilgiç, 2009).

Catalytic Processes

Research by Annen et al. (2010) on the catalytic aerobic dehydrogenative coupling of primary alcohols and water to acids highlighted the role of Rhodium(I) amido N-heterocyclic carbene complexes. This work underscores the catalytic potentials of compounds structurally similar to this compound, emphasizing their utility in synthesizing valuable chemical products under aerobic conditions (Annen, Zweifel, Ricatto, & Grützmacher, 2010).

Polymer Synthesis

A study on the synthesis, structure, and properties of 1D metal–organic coordination polymers by Zhang et al. (2015), incorporating 5-amino-2,4,6-triiodoisophthalic acid, a compound with functional groups similar to those in this compound, demonstrates the significance of such compounds in constructing supramolecular networks. These polymers' fluorescent properties and reversible dehydration–rehydration behaviors suggest potential applications in materials science, including sensing and water adsorption technologies (Zhang, Wei, Zhong, Chang, Meng, Ng, & Zhang, 2015).

Propiedades

IUPAC Name |

4-amino-2,3,5-trideuterio-6-(trifluoromethyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2/c9-8(10,11)7-3-6(13)2-1-5(7)4-12/h1-3H,13H2/i1D,2D,3D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMDYLCUKSLBUHO-CBYSEHNBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(F)(F)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C#N)C(F)(F)F)[2H])N)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N 6-Cyclohexyladenosine-[2,8-3H]](/img/structure/B589833.png)

![4H-[1,3]Dioxino[5,4-d]pyrimidine](/img/structure/B589839.png)

![Benzyl (8R,8aR)-7,8-dihydroxy-2-phenylhexahydro-2H,5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B589843.png)

![4,6-Methanopyrido[3,2-c]pyridazine](/img/structure/B589851.png)